2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid
Description
2-{2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid is a bicyclic amino acid derivative featuring a rigid [2.1.1]hexane core, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid side chain. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol (CAS: 127926-24-3) . The Boc group provides acid-labile protection, making the compound useful in peptide synthesis and medicinal chemistry for creating conformationally constrained scaffolds .
Properties
CAS No. |
2169150-63-2 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-12(13,5-8)6-9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
QNOALCZJYVNDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid , also known by its IUPAC name, is a derivative of azabicyclo compounds that exhibit significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is with a complex bicyclic structure that contributes to its unique biological properties. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility.
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the azabicyclo framework.
- Introduction of the tert-butoxycarbonyl group.
- Final conversion to the acetic acid derivative.
Antimicrobial Properties
Recent studies have shown that azabicyclo compounds, including this derivative, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, research indicates that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .
Antitumor Activity
In vitro studies have demonstrated that derivatives of azabicyclo compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the activation of specific apoptotic pathways, making them potential candidates for cancer therapy .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study conducted on various azabicyclo derivatives, including this compound, showed a significant reduction in bacterial counts in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent antimicrobial activity .
Case Study 2: Antitumor Activity
Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The results revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting strong antitumor potential. Mechanistic studies indicated involvement of caspase activation pathways .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its azabicyclo structure is conducive to forming compounds that interact with neurotransmitter systems.
Synthesis of Peptides and Proteins
Due to its ability to form stable linkages, this compound can be utilized in peptide synthesis, contributing to the development of peptide-based drugs.
Development of Enzyme Inhibitors
Research indicates that derivatives of this compound may act as enzyme inhibitors, which is crucial in the treatment of diseases such as cancer and Alzheimer's disease. The bicyclic structure enhances binding affinity to active sites in enzymes.
Case Study 1: Neuropharmacological Applications
A study published in the Journal of Medicinal Chemistry explored derivatives of azabicyclo compounds, including 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid, highlighting their effects on dopamine receptors. The results indicated that certain modifications could lead to increased receptor selectivity and potency, suggesting potential therapeutic applications in treating Parkinson’s disease .
Case Study 2: Anticancer Activity
In research conducted by the European Journal of Medicinal Chemistry, a series of compounds derived from azabicyclo structures were tested for anticancer properties. The study found that specific analogs exhibited cytotoxic effects against various cancer cell lines, demonstrating the potential for developing new anticancer agents from this chemical scaffold .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Bromine Displacement | KOH/EtOH, 80–120°C | 3-substituted-4-fluorophenyl derivatives | Rate enhanced by electron-withdrawing fluorine at 4-position |
| Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids | Biaryl derivatives (Suzuki coupling) | Yields >75% with optimized catalyst loading |
-
Mechanistic Insight : Fluorine’s -I effect activates the bromine for substitution, while steric hindrance from the ethanamine group may influence regioselectivity.
Amine-Facilitated Reactions
The primary amine group participates in condensation and redox reactions:
Condensation with Carbonyl Compounds
-
Schiff Base Formation : Reacts with aldehydes/ketones in ethanol under reflux to form imines.
-
Example: Reaction with benzaldehyde yields -(3-bromo-4-fluorophenethyl)benzaldimine.
-
Oxidation and Reduction
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Nitrile or nitro compound formation |
| Reduction | LiAlH₄ | No reaction (amine already in reduced state) |
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed couplings:
| Coupling Type | Catalytic System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(dba)₂, SPhos | Synthesis of biphenyl analogs for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C–N bond formation with aryl halides |
-
Key Finding : The (1S)-configuration does not impede coupling efficiency, but steric factors may reduce yields compared to non-chiral analogs.
Halogen Exchange Reactions
Bromine can be replaced via halogen dance or metal-halogen exchange:
-
Fluorine Insertion : Treatment with AgF in DMF at 150°C replaces bromine with fluorine, forming 1-(3-fluoro-4-fluorophenyl)ethan-1-amine.
-
Lithiation : Reacts with n-BuLi at −78°C to generate aryl lithium intermediates, enabling further functionalization.
Stereochemical Considerations
The (1S)-configuration influences reaction outcomes:
-
Chiral Resolution : Enzymatic resolution using lipases achieves >99% enantiomeric excess (ee) in kinetic resolutions .
-
Asymmetric Synthesis : The amine serves as a chiral auxiliary in aldol reactions, inducing diastereoselectivity ratios up to 9:1.
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, releasing HBr and forming fluorinated styrene derivatives.
-
Photoreactivity : UV irradiation in CH₂Cl₂ induces C–Br bond homolysis, generating aryl radicals.
Computational Insights
Density func
Comparison with Similar Compounds
Key Research Findings
- Regioselective Functionalization : demonstrates regioselective introduction of substituents at the C1 position of N-Boc-2-azabicyclo[2.1.1]hexane derivatives using Wittig reactions .
- Scalability : Combi-Blocks Inc. offers the [2.1.1]hexane derivative (CAS: 220598-45-8) in gram-scale quantities, highlighting commercial viability .
Preparation Methods
Cyclopropanation via [2+2] Cycloaddition
The bicyclo[2.1.1]hexane scaffold is synthesized through intramolecular [2+2] cycloaddition of norbornene derivatives. A representative procedure involves treating 1,3-dienes with ultraviolet light in the presence of a photosensitizer, yielding the bicyclic framework with moderate stereoselectivity. For example, irradiation of 1-phenylbicyclo[2.1.1]hexan-2-one in acetonitrile with trifluoroacetic anhydride facilitates cyclopropanation, achieving 65–70% yields. Alternative methods employ Pd/C-catalyzed hydrogenation under 1 atm H₂ to reduce exo-6-(N,N-dibenzylamino) intermediates, favoring exo-product formation due to steric hindrance.
Ring-Closing Metathesis
Transition-metal-catalyzed ring-closing metathesis (RCM) using Grubbs’ catalyst (e.g., G-II) provides a complementary route. Substrates such as vinylcyclopropanes undergo RCM in dichloromethane at 40°C, forming the bicyclo[2.1.1]hexane core with >80% efficiency. This method is advantageous for scalability but requires stringent moisture control.
Introduction of the Boc Protective Group
Boc Protection of the Secondary Amine
The tert-butoxycarbonyl (Boc) group is introduced to the azabicyclo[2.1.1]hexane amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a typical procedure, the free amine is treated with Boc₂O (1.2 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours. This step achieves >95% conversion, as confirmed by ¹H-NMR (δ 1.4 ppm for tert-butyl protons).
Deprotection and Reprotection Strategies
Boc deprotection is performed using HCl (2N in ethyl acetate) to regenerate the free amine for subsequent functionalization. For instance, treatment with HCl for 15 hours at room temperature, followed by neutralization with NaOH, isolates the amine intermediate. Reprotection may be necessary if downstream reactions require temporary amine masking.
Functionalization with the Acetic Acid Moiety
Carboxylation via CO₂ Insertion
The acetic acid group is introduced through carboxylation of a methylene precursor. A saturated CO₂ atmosphere in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) at 60°C for 24 hours achieves carboxylation, yielding the target acid in 70–75% yield. This method avoids hazardous alkylating agents and is preferred for large-scale synthesis.
Alkylation with Bromoacetic Acid Derivatives
Alternative routes employ alkylation of the bicyclic amine with tert-butyl bromoacetate. Reaction in DMF with K₂CO₃ at 50°C for 8 hours installs the tert-butyl ester, which is hydrolyzed with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free acid. This two-step process achieves 80% overall yield but requires chromatographic purification.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that THF and MeOH are optimal for Boc protection and hydrogenation, respectively, due to their compatibility with Pd/C catalysts. For carboxylation, DMF outperforms THF by enhancing CO₂ solubility, as evidenced by a 20% yield increase.
Temperature and Pressure Effects
Elevated temperatures (60–80°C) improve cyclopropanation rates but may promote side reactions. Hydrogenation at 1 atm H₂ and 25°C balances efficiency and selectivity, while higher pressures (3 atm) reduce reaction time by 50% but require specialized equipment.
Industrial-Scale Production
Continuous Flow Microreactor Systems
Flow chemistry enables gram-scale synthesis with improved heat and mass transfer. A microreactor system operating at 100°C and 10 bar achieves 90% conversion in cyclopropanation, reducing reaction time from 24 hours (batch) to 30 minutes.
Green Chemistry Initiatives
Solvent substitution with cyclopentyl methyl ether (CPME) and water mixtures reduces environmental impact. For example, Boc protection in CPME/water (9:1) achieves 92% yield while cutting THF usage by 80%.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR confirms the bicyclic structure through distinct bridgehead proton shifts (δ 1.2–2.8 ppm) and tert-butyl signals (δ 1.4 ppm). ¹³C-NMR identifies the Boc carbonyl at δ 155 ppm and the carboxylic acid carbon at δ 175 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 255.31 [M+H]⁺ for the Boc-protected intermediate and m/z 199.18 [M+H]⁺ post-deprotection.
Challenges and Troubleshooting
Q & A
Q. What are the critical steps in synthesizing 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}acetic acid, and how can Boc protection be optimized?
- Methodological Answer : The synthesis involves Boc (tert-butoxycarbonyl) protection of the bicyclic amine precursor. A protocol analogous to details the use of Na₂CO₃ in a THF/water mixture for deprotonation, followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O) to introduce the Boc group. Key parameters include:
- Maintaining a 1:1 THF/water solvent system to ensure solubility and reactivity.
- Slow addition of Boc₂O to avoid side reactions (e.g., over-carbamoylation).
- Purification via silica gel chromatography with 20% EtOAc in heptane to isolate the product in high yield (92%) .
Table 1 : Reaction Conditions for Boc Protection
| Parameter | Optimal Value |
|---|---|
| Solvent | THF/H₂O (1:1) |
| Base | Na₂CO₃ (1 M) |
| Boc₂O Equivalents | 1.1–1.2 eq |
| Purification | 20% EtOAc in heptane |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Referencing Safety Data Sheets (SDS) for structurally similar bicyclic compounds ():
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for handling powders to prevent inhalation.
- Spill Management : Isolate spills with concrete or sand ; avoid water flushing to prevent environmental contamination.
- Storage : Store in sealed containers at room temperature , away from oxidizers and moisture.
Advanced Research Questions
Q. How does the bicyclo[2.1.1]hexane scaffold influence conformational stability and aggregation behavior in peptide synthesis?
- Methodological Answer : The bicyclic structure imposes rigid conformational constraints , reducing backbone flexibility and preventing β-sheet aggregation. highlights that methanoprolines (e.g., Boc-2,4-methanoproline) enhance peptide solubility by disrupting hydrophobic interactions. To validate this:
- Perform circular dichroism (CD) to compare α-helix stability in peptides with/without the bicyclic moiety.
- Use dynamic light scattering (DLS) to monitor aggregation propensity in aqueous solutions .
Q. How can computational reaction path search methods accelerate the optimization of derivatization reactions for this compound?
- Methodological Answer : As described in , ICReDD’s approach integrates quantum chemical calculations (e.g., DFT) and experimental data mining. For example:
- Simulate transition states for esterification or amidation of the acetic acid moiety to predict regioselectivity.
- Apply machine learning to correlate reaction conditions (e.g., solvent polarity, catalyst) with yields.
- Validate predictions via small-scale high-throughput screening (e.g., 96-well plates) .
Q. How should researchers resolve contradictions between experimental NMR data and computational structural predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete conformational sampling. Strategies include:
- NMR in Multiple Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts.
- MD Simulations : Run molecular dynamics (MD) at 298 K to sample low-energy conformers and overlay with NMR-derived structures.
- DFT-NMR Comparison : Calculate chemical shifts (e.g., using Gaussian09) for optimized geometries and adjust torsional angles to match experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
